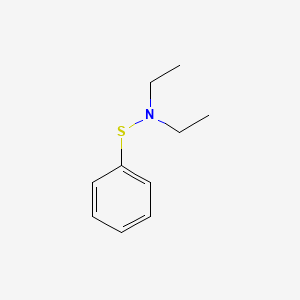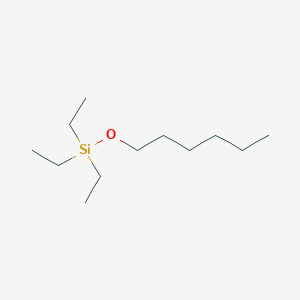
1-Triethylsilyloxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
1-Triethylsilyloxyhexane can be synthesized through several methods. One common synthetic route involves the reaction of hexanol with triethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency. Industrial production methods often involve similar reaction conditions but on a larger scale, utilizing continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Triethylsilyloxyhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the triethylsilyloxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Triethylsilyloxyhexane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the modification of drug molecules to improve their stability and bioavailability.
Mechanism of Action
The mechanism by which 1-Triethylsilyloxyhexane exerts its effects is primarily through its ability to act as a protecting group for alcohols. The triethylsilyl group is introduced to the alcohol, rendering it inert to various reaction conditions. This allows for selective reactions to occur on other functional groups within the molecule. The triethylsilyl group can later be removed under specific conditions, regenerating the free alcohol .
Comparison with Similar Compounds
1-Triethylsilyloxyhexane can be compared to other similar compounds such as:
Trimethylsilyloxyhexane: Similar in structure but with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
Triisopropylsilyloxyhexane: Contains isopropyl groups, which provide greater steric hindrance and can affect the reactivity and stability of the compound.
Triethylsilyloxybutane: Similar protecting group but with a shorter carbon chain, affecting its solubility and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of organosilicon compounds in various fields.
Properties
CAS No. |
18107-40-9 |
|---|---|
Molecular Formula |
C12H28OSi |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
triethyl(hexoxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5-12H2,1-4H3 |
InChI Key |
ATOZVXNLUNOTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


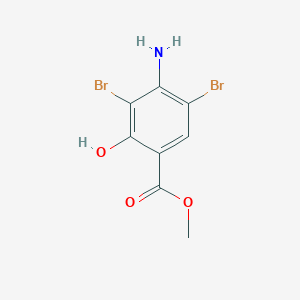

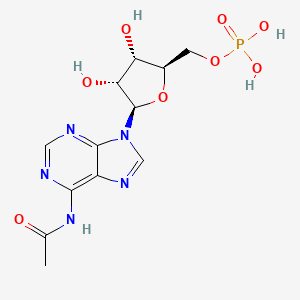
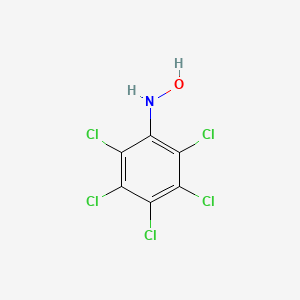

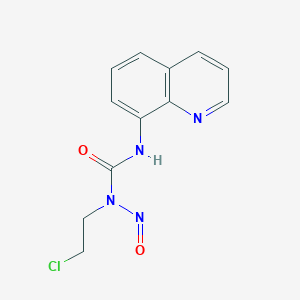
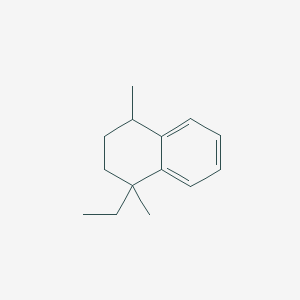
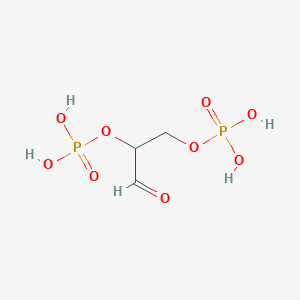

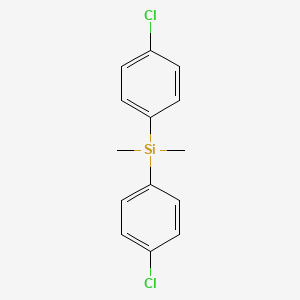
![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)
